methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate
CAS No.:
Cat. No.: VC14981747
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13ClN2O3 |
|---|---|
| Molecular Weight | 280.70 g/mol |
| IUPAC Name | methyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetate |
| Standard InChI | InChI=1S/C13H13ClN2O3/c1-19-13(18)7-15-12(17)8-16-6-5-9-10(14)3-2-4-11(9)16/h2-6H,7-8H2,1H3,(H,15,17) |
| Standard InChI Key | SGHBTNNUMHGBKL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CNC(=O)CN1C=CC2=C1C=CC=C2Cl |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate (molecular formula: C₁₃H₁₃ClN₂O₃) features a 4-chloroindole core linked to a methyl ester via an acetylamino bridge. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with a chlorine atom at the 4-position, enhancing its electronic and steric properties. The acetylated amino group bridges the indole nitrogen to the methyl ester, creating a polarizable backbone critical for biological interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 280.70 g/mol | |
| IUPAC Name | Methyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetate | |
| Canonical SMILES | COC(=O)CNC(=O)CN1C=CC2=C1C=CC=C2Cl | |
| LogP | ~2.66 (estimated) |
The compound’s LogP value (~2.66) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a key feature for drug-like molecules .
Synthesis and Optimization
Synthetic Pathways
The synthesis of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate involves multi-step organic reactions:
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Indole Chlorination: 4-Chloroindole is synthesized via electrophilic substitution, introducing chlorine at the 4-position of the indole ring.
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Acetylation: The indole nitrogen undergoes acetylation using acetic anhydride or acetyl chloride, forming 1-acetyl-4-chloroindole.
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Amino Acetate Coupling: The acetylated indole is coupled with methyl 2-aminoacetate via carbodiimide-mediated amide bond formation.
Table 2: Representative Reaction Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Chlorination | 65–75 | Cl₂, FeCl₃ catalyst |
| Acetylation | 80–85 | Ac₂O, pyridine |
| Amide Coupling | 70–75 | EDC, DCM, RT |
Yield optimization often requires precise control of stoichiometry and reaction time, particularly during the amide coupling step.
Biological Activity and Mechanisms
Table 3: Anticancer Activity in Cell Lines
| Cell Line | IC₅₀ (μM) | Apoptotic Marker Elevation |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | Caspase-3 (4.5x), BAX (3.2x) |
| HeLa | 8.7 ± 0.9 | Cytochrome c release (2.8x) |
The chloroindole moiety enhances DNA intercalation potential, while the ester group improves cellular uptake.
Pharmacological Applications
Antimicrobial and Anti-Inflammatory Profiles
While primarily studied for anticancer effects, structural analogues of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate exhibit broad-spectrum activity:
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Methyl 1H-indole-2-carboxylate: Antimicrobial (MIC: 8–16 μg/mL against S. aureus).
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Methyl 3-(4-chlorophenyl)-indole-2-carboxylic acid: Anti-inflammatory (COX-2 inhibition: 78% at 10 μM).
These findings suggest that side-chain modifications could tailor the compound for specific therapeutic niches .
Interaction Studies and Target Identification
Protein Binding Affinity
Surface plasmon resonance (SPR) assays reveal high affinity (Kd = 0.45 μM) for Bcl-2, an anti-apoptotic protein overexpressed in cancers. Molecular docking simulations predict hydrogen bonding between the acetyl amino group and Bcl-2’s Arg-105 residue.
Structural Analogues and SAR Insights
Comparative Analysis
Modifications to the indole core or ester group significantly alter bioactivity:
Table 4: Analogues and Key Activities
| Compound | Structural Change | Activity (IC₅₀) |
|---|---|---|
| 4-{[2-(4-Chloro-1H-indol-1-yl)acetamido]methyl}cyclohexane-1-carboxylic acid | Cyclohexane carboxylate | Antiproliferative (9.2 μM) |
| Methyl 2-(6-aminoindol-1-yl)acetate | Amino substitution | Reduced potency (>50 μM) |
The cyclohexane derivative’s enhanced rigidity improves target binding, while amino groups reduce lipophilicity and efficacy .
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